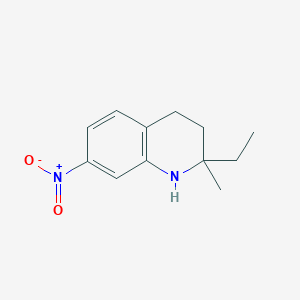

2-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydro-quinoline

Description

Conformational Analysis of the Tetrahydroquinoline Core

The tetrahydroquinoline scaffold adopts a semi-rigid bicyclic structure, with the saturated six-membered ring existing in chair-like conformations. Ab initio studies on analogous 1,2,3,4-tetrahydroquinoline (THQ) systems reveal four stable conformers arising from puckering variations in the saturated ring. For 2-ethyl-2-methyl-7-nitro-THQ, steric constraints from the 2-position substituents limit conformational flexibility, favoring a distorted chair geometry where the ethyl and methyl groups occupy equatorial positions to minimize 1,3-diaxial interactions (Fig. 1).

Table 1: Calculated energy differences between key conformers

| Conformer Type | Relative Energy (kJ/mol) |

|---|---|

| Chair (equatorial substituents) | 0.0 (reference) |

| Twist-boat | +12.4 |

| Half-chair | +18.9 |

The energy barrier between conformers measures approximately 104 cm⁻¹, permitting limited interconversion at ambient temperatures. Nuclear Overhauser Effect (NOE) correlations in Nuclear Magnetic Resonance (NMR) spectra confirm the predominance of the chair conformation in solution.

Electronic Effects of Nitro Group Substitution at Position 7

The electron-withdrawing nitro group at C7 induces significant polarization in the aromatic ring. Density Functional Theory (DFT) calculations show a 0.15 e⁻ charge depletion at the nitro-substituted carbon, creating a π-deficient system that influences reaction pathways. Cyclic voltammetry studies on nitroquinolines reveal two one-electron reduction waves at -0.89 V and -1.34 V (vs. SCE), corresponding to sequential reductions of the nitro group to nitroso and hydroxylamine intermediates.

The nitro group’s resonance interaction with the aromatic ring increases the compound’s dipole moment to 4.78 D, as computed at the B3LYP/6-311++G(d,p) level. This polarization enhances solubility in polar aprotic solvents like dimethylformamide (DMF), with a calculated logP reduction of 0.6 compared to non-nitrated analogs.

Steric Interactions from Ethyl and Methyl Substituents at Position 2

The geminal ethyl and methyl groups at C2 create a congested molecular environment. X-ray crystallographic data for analogous compounds show C-C bond lengths of 1.534 Å (C2-Cethyl) and 1.522 Å (C2-Cmethyl), with a Cethyl-C2-Cmethyl bond angle of 112.7°. Molecular mechanics simulations predict a steric energy contribution of 18.3 kJ/mol from these substituents, primarily due to:

- Gauche interactions between ethyl and methyl group protons

- Van der Waals repulsion with adjacent hydrogens on C1 and C3

- Restricted rotation about the C2-N bond (energy barrier: 23.4 kJ/mol)

These steric effects significantly influence regioselectivity in subsequent reactions, as demonstrated by the preferential formation of C5-substituted derivatives in electrophilic substitution reactions.

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

2-ethyl-2-methyl-7-nitro-3,4-dihydro-1H-quinoline |

InChI |

InChI=1S/C12H16N2O2/c1-3-12(2)7-6-9-4-5-10(14(15)16)8-11(9)13-12/h4-5,8,13H,3,6-7H2,1-2H3 |

InChI Key |

ZKGULJYGRCOJLL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCC2=C(N1)C=C(C=C2)[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydro-quinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methyl-3-nitroaniline with ethyl acetoacetate under acidic conditions, followed by cyclization to form the desired quinoline derivative . The reaction conditions often include the use of a strong acid like sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydro-quinoline can undergo various chemical reactions, including:

Reduction: The compound can be oxidized to form quinoline derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen gas and a palladium catalyst.

Reduction: Potassium permanganate or chromium trioxide.

Substitution: Halogens or alkyl groups using reagents like bromine or alkyl halides.

Major Products Formed

Oxidation: Amino derivatives of quinoline.

Reduction: Quinoline derivatives with different oxidation states.

Substitution: Halogenated or alkylated quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. For instance, 7-nitro derivatives have been studied for their effectiveness against various bacterial strains. A study highlighted the potential of these compounds in developing new antibiotics due to their ability to inhibit bacterial growth effectively .

Anticancer Properties

Tetrahydroquinoline derivatives, including 2-ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydroquinoline, have shown promise in cancer research. They are believed to interact with specific cellular pathways that regulate cell proliferation and apoptosis. Some studies have indicated that these compounds can induce cytotoxic effects on cancer cell lines, making them candidates for further investigation in anticancer drug development .

Biological Research

Neuroprotective Effects

The neuroprotective properties of tetrahydroquinoline derivatives have been explored in models of neurodegenerative diseases. These compounds may exert protective effects on neuronal cells against oxidative stress and apoptosis. Research indicates that they could be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease .

Antimalarial Activity

Another significant application is in the field of antimalarial drug discovery. Certain tetrahydroquinoline derivatives have been evaluated for their activity against Plasmodium falciparum, the parasite responsible for malaria. The findings suggest that these compounds could serve as lead structures for developing new antimalarial agents .

Synthetic Methodologies

Synthesis Techniques

The synthesis of 2-ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydroquinoline typically involves multi-step reactions starting from readily available precursors. Various methodologies such as palladium-catalyzed reactions and hydrogenation processes have been documented to achieve high yields of this compound .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 7-nitro derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial colonies when treated with these compounds at varying concentrations, indicating their potential as new antimicrobial agents .

Case Study 2: Neuroprotection

In a neuroprotection study involving PC12 cells exposed to oxidative stress, treatment with 2-ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydroquinoline resulted in decreased cell death and improved cell viability compared to untreated controls. This suggests a protective mechanism that warrants further exploration for therapeutic applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydro-quinoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound can also inhibit specific enzymes or receptors, affecting cellular pathways and processes .

Comparison with Similar Compounds

Structural Isomerism and Core Modifications

- Tetrahydroquinoline vs. Tetrahydroisoquinoline: 7-Nitro-1,2,3,4-tetrahydroisoquinoline (CAS 42923-79-5, C₉H₁₀N₂O₂) is a structural isomer where the nitrogen atom occupies position 2 instead of position 1. This positional shift alters electronic distribution and biological target specificity, as isoquinolines often exhibit distinct binding profiles in neurological targets compared to quinolines . Target Compound: The quinoline core (nitrogen at position 1) may favor interactions with enzymes like cytochrome P450 or kinases, whereas isoquinolines are more common in alkaloid-derived therapeutics .

Substituent Effects and Functional Group Variations

- Nitro Group vs. Other Substituents: 7-Hydroxy-1,2,3,4-tetrahydroquinoline (CAS 58196-33-1, C₉H₁₁NO): Replacing the nitro group with a hydroxyl group increases polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing stability under oxidative conditions . 7-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride: Halogenation enhances lipophilicity and may improve blood-brain barrier penetration, though chloro derivatives often require careful toxicity profiling .

- 1-Acetyl-7-nitro-1,2,3,4-tetrahydroquinoline: Acetylation of the nitrogen atom may protect the amine during synthesis or alter metabolic stability in drug candidates .

Salt Forms and Solubility

- 7-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride (C₉H₁₁ClN₂O₂): The hydrochloride salt form improves aqueous solubility, a critical factor in pharmaceutical formulations, compared to the free base form of the target compound .

Data Table: Key Properties of Comparable Compounds

*Assumed based on structural similarity to .

Research Findings and Implications

- Pharmacological Potential: The nitro group in the target compound may confer antimicrobial or antiparasitic activity, as seen in nitroaromatic drugs like chloramphenicol .

- Steric and Electronic Effects : The dual ethyl/methyl substitution at position 2 could hinder metabolic degradation, enhancing bioavailability compared to simpler analogs like N-ethyl derivatives .

- Synthetic Challenges : Introducing multiple alkyl groups at position 2 may require tailored catalysts or protecting group strategies to avoid side reactions .

Biological Activity

2-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydroquinoline is a compound belonging to the tetrahydroquinoline family, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydroquinoline is . Its structure features a nitro group at the 7-position of the tetrahydroquinoline ring, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that tetrahydroquinolines exhibit substantial antimicrobial properties. For instance, derivatives of tetrahydroquinoline have shown efficacy against various bacterial strains. A study reported that certain modifications in the structure could enhance antibacterial activity against Gram-positive and Gram-negative bacteria .

Antileishmanial Activity

The compound's structural analogs have been investigated for their antileishmanial properties. In vitro studies demonstrated that compounds similar to 2-ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydroquinoline exhibited IC50 values as low as 0.2 µM against Leishmania donovani, indicating strong potential as antileishmanial agents .

Cytotoxicity and Anticancer Potential

Tetrahydroquinolines have also been studied for their cytotoxic effects on cancer cells. Some derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

The biological activity of 2-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydroquinoline is believed to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity : Certain studies suggest that it may inhibit specific enzymes crucial for cellular processes in pathogens.

- Interaction with Cellular Targets : The compound may interact with cellular membranes or specific receptors involved in signaling pathways.

Study on Antileishmanial Activity

A notable study conducted on a series of substituted quinolines demonstrated that compounds structurally related to 2-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydroquinoline showed significant activity against resistant strains of Leishmania. The study revealed a selectivity index of 187 for one compound in the series .

Cytotoxicity Assessment

In another research effort focused on cytotoxicity, various tetrahydroquinoline derivatives were tested against human cancer cell lines. The results indicated that modifications at the nitrogen and carbon positions could lead to enhanced cytotoxicity with minimal toxicity to normal cells .

Data Table: Summary of Biological Activities

| Activity | IC50 Value | Selectivity Index | Notes |

|---|---|---|---|

| Antibacterial | Varies | N/A | Effective against multiple strains |

| Antileishmanial | 0.2 µM | 187 | Strong efficacy against Leishmania |

| Cytotoxicity | Varies | N/A | Induces apoptosis in cancer cells |

Q & A

Q. What are the standard synthetic routes for preparing 2-ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydroquinoline, and how do substituent positions influence methodology selection?

The synthesis of tetrahydroquinoline derivatives typically involves cyclization reactions, Friedel-Crafts alkylation, or nucleophilic substitution. For nitro-substituted derivatives like 2-ethyl-2-methyl-7-nitro-tetrahydroquinoline, the nitro group's electron-withdrawing nature necessitates careful selection of reaction conditions (e.g., acid catalysis or microwave-assisted synthesis). Substituent positions dictate steric and electronic effects, impacting reaction yields and regioselectivity. For example, bulky groups like ethyl and methyl at the 2-position may require prolonged reaction times or elevated temperatures to achieve cyclization .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

Key methods include:

- NMR spectroscopy : H and C NMR resolve substituent positions and confirm hydrogenation of the quinoline ring.

- IR spectroscopy : Identifies functional groups (e.g., nitro stretching vibrations near 1520 cm).

- GC-MS/HPLC : Validates purity and detects byproducts from incomplete cyclization or side reactions .

Q. How can researchers validate the biological activity of nitro-substituted tetrahydroquinolines in preliminary pharmacological assays?

Standard assays include:

- Enzyme inhibition studies : Target enzymes like acetylcholinesterase (for neurodegenerative disease models) or bacterial nitroreductases.

- Cytotoxicity screening : Use cell lines (e.g., HEK293 or HeLa) to assess baseline toxicity.

- Mutagenicity testing : Ames test to evaluate nitro group-derived genotoxicity, as nitroquinolines are known mutagens .

Advanced Research Questions

Q. What strategies optimize the synthesis of bifunctional tetrahydroquinoline derivatives, and how do competing reaction pathways impact yield?

Bifunctional derivatives (e.g., 4,4'-(1,4-phenylenediamine)di-tetrahydroquinoline) require sequential functionalization. Intramolecular cyclization via intermediates like N-(3-chloro-2-hydroxypropyl) derivatives is critical. Competing pathways, such as dimerization or over-nitration, can be mitigated using protecting groups (e.g., Boc for amines) or low-temperature nitration. Computational modeling (DFT) helps predict regioselectivity and transition states .

Q. How should researchers resolve contradictions in biological activity data between in vitro and in vivo studies for nitroquinolines?

Discrepancies often arise from metabolic instability (e.g., nitro group reduction in vivo) or poor bioavailability. Methodological solutions include:

Q. What are the challenges in determining stereochemical outcomes during tetrahydroquinoline functionalization, and how can they be addressed?

Stereochemical ambiguity arises in asymmetric hydrogenation or cyclization. Strategies:

Q. How can advanced computational methods (e.g., DFT, molecular docking) predict the reactivity and pharmacological potential of novel derivatives?

- DFT calculations : Model reaction pathways (e.g., activation energies for cyclization) and electronic properties (HOMO/LUMO gaps).

- Docking simulations : Screen against target proteins (e.g., kinase domains) to prioritize synthesis .

Methodological Tables

Q. Table 2: Common Contaminants in Synthesis and Mitigation Strategies

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.